

Determining the Degree of Labeling of ICG-Amine on Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ICG-amine

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For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of Indocyanine Green (ICG)-amine on antibodies is critical for ensuring the efficacy, safety, and reproducibility of antibody-drug conjugates (ADCs) and other labeled antibody-based reagents. The DOL, which represents the average number of dye molecules conjugated to a single antibody, significantly influences the conjugate's performance. [1][2] This guide provides an objective comparison of common methodologies for determining the DOL of **ICG-amine** on antibodies, complete with experimental data and detailed protocols.

The most prevalent and accessible method for DOL determination is UV-Vis spectrophotometry.[3] More advanced techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), offer a more detailed characterization of the conjugate population.[4][5][6]

Comparison of Methodologies

The selection of a method for determining the DOL depends on the required level of detail, available instrumentation, and the specific stage of research or development.

Feature	UV-Vis Spectrophotometry	Mass Spectrometry (MS)	High-Performance Liquid Chromatography (HPLC)
Principle	Measures absorbance of protein and dye at their respective maximal absorbance wavelengths to calculate an average DOL. [1] [3]	Directly measures the mass of the intact or fragmented antibody conjugate to determine the distribution of different dye-to-antibody ratios (DAR). [5]	Separates molecules based on size (SEC), hydrophobicity (RP-HPLC), or charge (IEX), often coupled to a detector (UV-Vis or MS) for quantification and purity assessment. [6] [7]
Information Obtained	Average DOL for the entire antibody population. [1]	Precise mass of different species, distribution of drug-loaded species (e.g., DAR 0, 1, 2, etc.), and potential identification of conjugation sites. [5] [8]	Purity of the conjugate, separation of labeled antibody from free dye, and removal of aggregates. [9] [10] Can be used in conjunction with other methods for DOL calculation.
Advantages	Simple, rapid, and requires standard laboratory equipment. [3] [11]	Provides detailed information on heterogeneity and conjugation sites. [5] [8] Highly accurate.	Excellent for purification and quality control. [6] Can be coupled with MS for comprehensive analysis. [12]
Disadvantages	Provides only an average value; does not reveal heterogeneity. [1] Accuracy can be affected by impurities	Requires expensive, specialized instrumentation and expertise for data analysis. [5]	Indirectly determines DOL unless coupled with another detector. Method development can be time-consuming. [6]

and the presence of
free dye.

Typical Use Case	Routine, quick assessment of labeling efficiency in research and initial development.[2]	In-depth characterization, validation of site-specific conjugation, and quality control in later-stage development and manufacturing.[4][8]	Purification of the antibody-ICG conjugate post-reaction and assessment of purity and aggregate formation.[13][14]
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Method 1: UV-Vis Spectrophotometry

This method is the most straightforward approach for calculating the average DOL. It utilizes the Beer-Lambert law to determine the concentrations of the antibody and the ICG dye in the conjugate solution.[15]

Calculation Parameters

To calculate the DOL, the following parameters are required. Values for ICG are provided, while the antibody extinction coefficient is protein-specific.

Parameter	Symbol	Value / Description	Source
Molar Extinction Coefficient of Antibody at 280 nm	ϵ_{prot}	Typically ~210,000 M ⁻¹ cm ⁻¹ for IgG.	[16]
Molar Extinction Coefficient of ICG at λ_{max}	ϵ_{max}	~230,000 M ⁻¹ cm ⁻¹ .	[15]
Maximum Absorbance Wavelength of ICG	λ_{max}	~780-800 nm.[15][16]	[15][16]
Correction Factor (CF) of ICG at 280 nm	CF280	~0.072 - 0.073. This is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_{max} .	[15]

Degree of Labeling (DOL) Formula

The DOL is calculated using the following equation:[1]

$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{prot}}) / ((A_{280} - (A_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{max}})$$

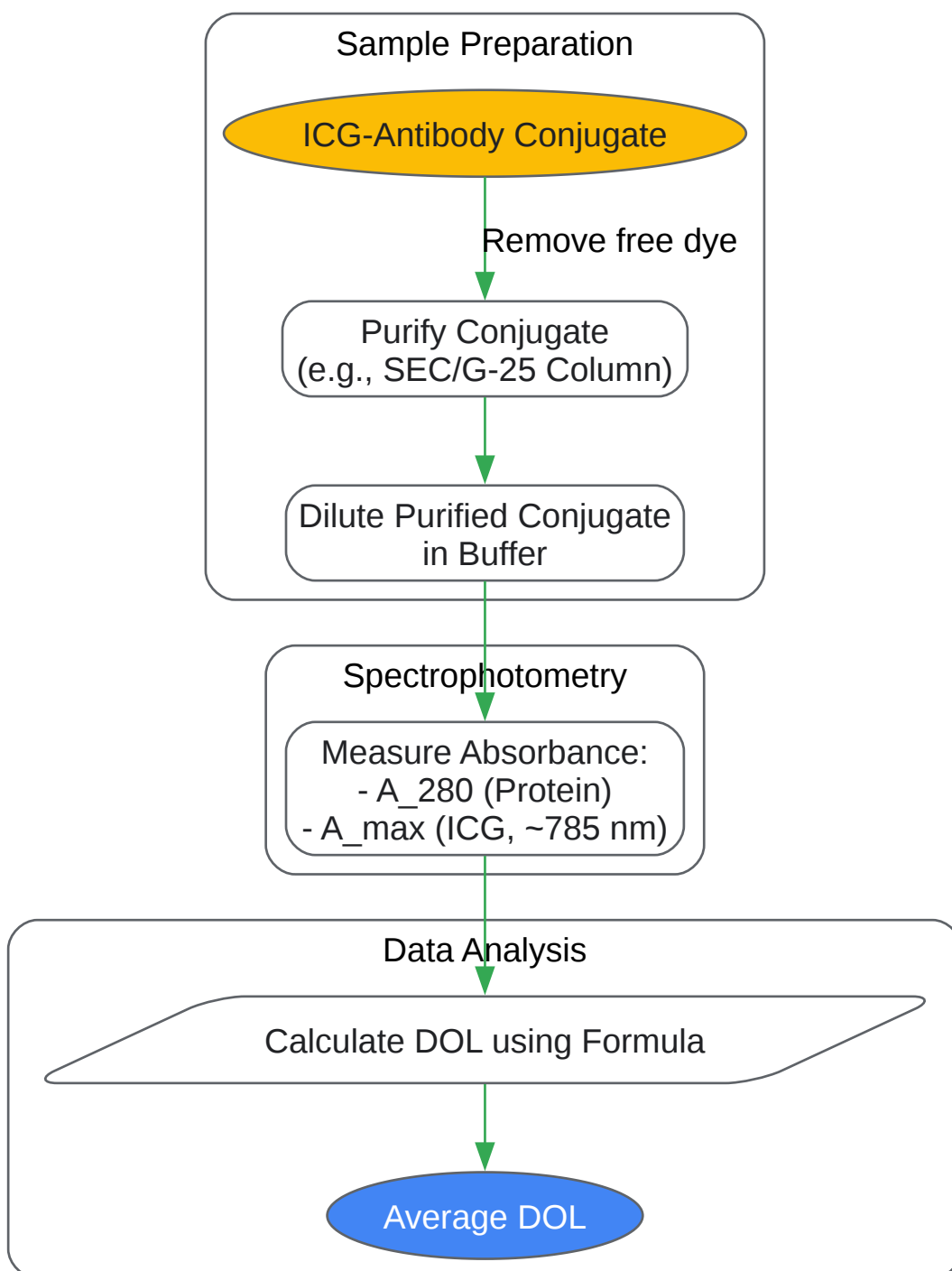
Where:

- A_{max} is the absorbance of the conjugate at the λ_{max} of ICG.[2]
- A_{280} is the absorbance of the conjugate at 280 nm.[2]
- ϵ_{prot} is the molar extinction coefficient of the antibody at 280 nm.[1]
- ϵ_{max} is the molar extinction coefficient of the ICG dye at its λ_{max} . [1]
- CF280 is the correction factor to account for the dye's absorbance at 280 nm.

Experimental Protocol

- Purify the Conjugate: It is crucial to remove all non-conjugated **ICG-amine** from the labeled antibody solution. This is typically achieved using size exclusion chromatography (e.g., a Sephadex G-25 column).[\[1\]](#)[\[13\]](#)
- Prepare the Sample: Dilute the purified conjugate solution with a suitable buffer (e.g., PBS) to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0).[\[13\]](#)[\[15\]](#)
- Measure Absorbance: Using a UV-transparent cuvette (e.g., quartz), measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀) and at the λ_{max} of ICG (~785 nm) (A_{max}).[\[1\]](#)[\[15\]](#) Use the dilution buffer as a blank.
- Calculate DOL: Input the measured absorbance values and the known constants (ϵ_{prot} , ϵ_{max} , CF₂₈₀) into the DOL formula to determine the average number of ICG molecules per antibody.

Workflow Diagram



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Workflow for DOL determination using UV-Vis spectrophotometry.

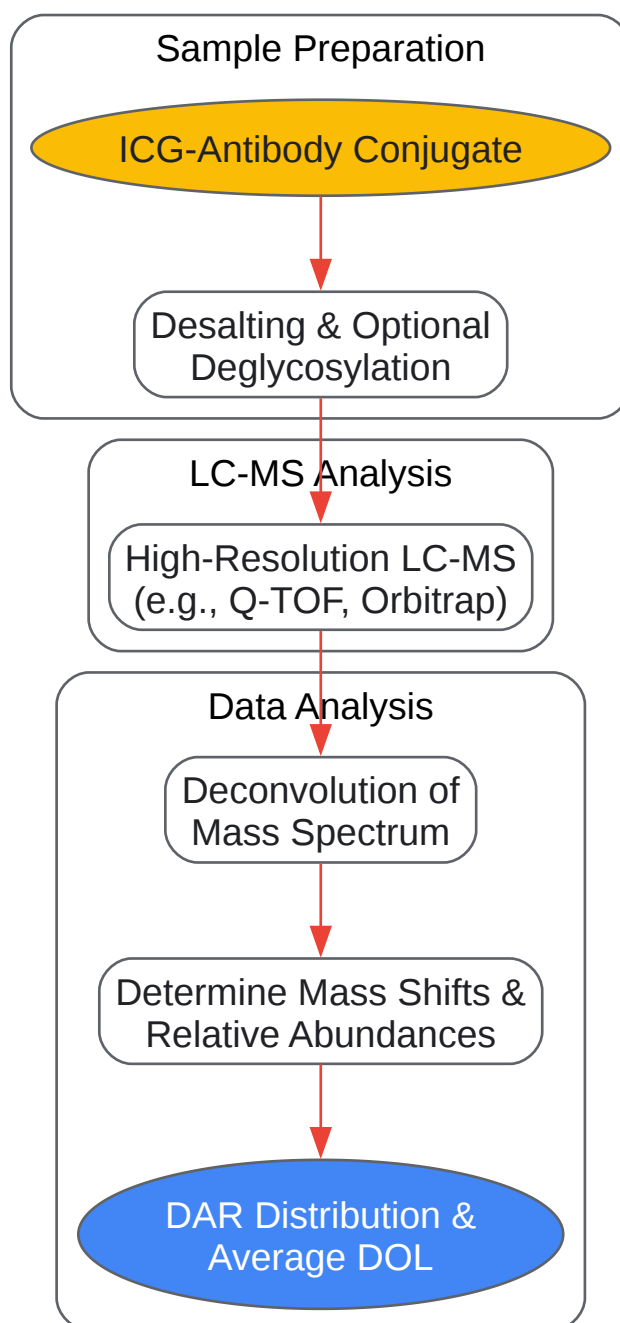
Method 2: Mass Spectrometry (MS)

Mass spectrometry offers a more powerful and detailed analysis compared to UV-Vis spectrophotometry. It is the method of choice for in-depth characterization of antibody conjugates, providing information on the distribution of species rather than just an average value.^[5]

Experimental Protocol

- **Sample Preparation:** The ICG-antibody conjugate is first desalted to remove non-volatile salts. Depending on the complexity, the sample may be analyzed intact or may undergo deglycosylation to simplify the resulting mass spectrum.^[12]
- **LC-MS Analysis:** The prepared sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often via liquid chromatography.^{[5][12]}
- **Data Acquisition:** The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact antibody and its various ICG-conjugated forms.
- **Data Analysis:** The raw mass spectrum is deconvoluted to determine the molecular weights of the different species present in the sample. The number of ICG molecules on each antibody can be calculated from the mass shift relative to the unconjugated antibody. The relative peak intensities in the deconvoluted spectrum are used to calculate the weighted average DAR.^[5]

Workflow Diagram



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General workflow for DOL/DAR determination using Mass Spectrometry.

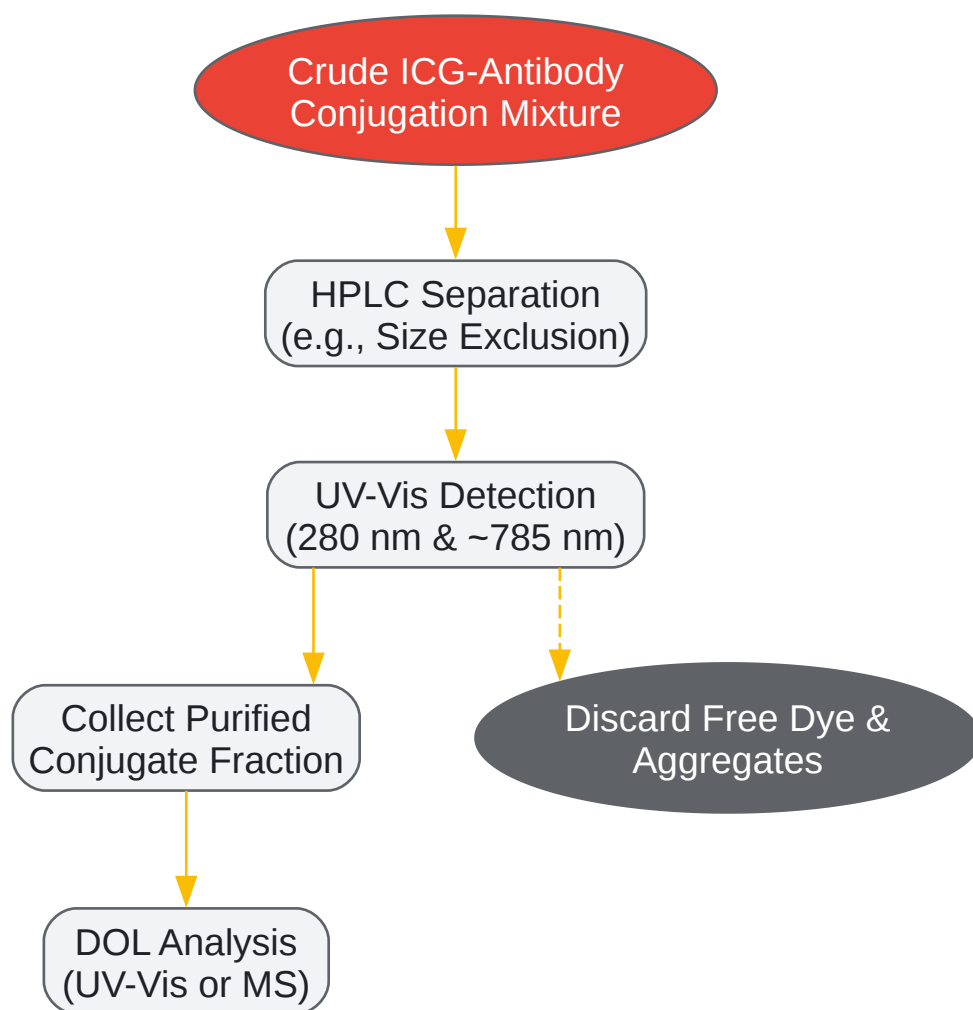
Method 3: High-Performance Liquid Chromatography (HPLC)

While HPLC is not a primary method for determining DOL on its own, it is an indispensable tool for the purification and quality control of ICG-antibody conjugates.^[6] It is essential for ensuring that the sample analyzed by UV-Vis or MS is free from contaminants like unbound dye and aggregates, which can significantly skew results.^{[9][10]}

Experimental Protocol

- **Column Selection:** A size-exclusion (SEC) column is most commonly used to separate the larger antibody conjugate from smaller, unbound ICG molecules and to detect high-molecular-weight aggregates.^[9] Reversed-phase (RP-HPLC) can also be used, particularly for analyzing antibody fragments.^[7]
- **Method Development:** An appropriate mobile phase and gradient are developed to achieve optimal separation.
- **Sample Injection and Separation:** The crude conjugate mixture is injected into the HPLC system. The components are separated based on their interaction with the stationary phase.
- **Detection and Fraction Collection:** A UV-Vis detector is used to monitor the elution profile, typically at 280 nm for the antibody and ~785 nm for the ICG. The peak corresponding to the purified ICG-antibody conjugate is collected.
- **Post-HPLC Analysis:** The collected, purified fraction can then be accurately analyzed for DOL using UV-Vis spectrophotometry or mass spectrometry.

Workflow Diagram



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Workflow for HPLC-based purification prior to DOL analysis.

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- To cite this document: BenchChem. [Determining the Degree of Labeling of ICG-Amine on Antibodies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929747#determining-the-degree-of-labeling-of-icg-amine-on-antibodies]

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